molecular formula C33H50N2O2 B2569779 2-(3,4-Dimethoxyphenyl)-1-octadecylbenzimidazole CAS No. 477542-97-5

2-(3,4-Dimethoxyphenyl)-1-octadecylbenzimidazole

Cat. No. B2569779
CAS RN: 477542-97-5
M. Wt: 506.775
InChI Key: NWSZUWFRRMFMID-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dimethoxyphenyl)-1-octadecylbenzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (-OCH3) groups at the 3rd and 4th positions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or computational modeling, it’s difficult to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which it’s reacted. Benzimidazoles, for example, are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some benzimidazole derivatives are known to have biological activity, such as antiviral, antibacterial, and antiparasitic effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For instance, if it has biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-octadecylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50N2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26-35-30-23-20-19-22-29(30)34-33(35)28-24-25-31(36-2)32(27-28)37-3/h19-20,22-25,27H,4-18,21,26H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSZUWFRRMFMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-1-octadecylbenzimidazole

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